molecular formula C15H23ClN2O2 B11835952 (R)-4-N-CBZ-2-PROPYLPIPERAZINE-HCl CAS No. 1217717-24-2

(R)-4-N-CBZ-2-PROPYLPIPERAZINE-HCl

Cat. No.: B11835952
CAS No.: 1217717-24-2
M. Wt: 298.81 g/mol
InChI Key: LGMJQFAJMMIYIS-PFEQFJNWSA-N
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Description

Benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with ®-3-propylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

Benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S,R,S)-AHPC-benzyl-piperazine hydrochloride:

    Benzyl alcohol: A simpler aromatic alcohol with various industrial and medicinal uses.

Uniqueness

Benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride is unique due to its specific structural features and potential applications. Its ®-configuration and propyl substituent on the piperazine ring contribute to its distinct chemical and biological properties, differentiating it from other piperazine derivatives.

Properties

CAS No.

1217717-24-2

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

benzyl (3R)-3-propylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-2-6-14-11-17(10-9-16-14)15(18)19-12-13-7-4-3-5-8-13;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H/t14-;/m1./s1

InChI Key

LGMJQFAJMMIYIS-PFEQFJNWSA-N

Isomeric SMILES

CCC[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CCCC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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